molecular formula C14H14N2O3S B3126414 1-(furan-2-carbonyl)-4-(thiophene-2-carbonyl)piperazine CAS No. 333757-39-4

1-(furan-2-carbonyl)-4-(thiophene-2-carbonyl)piperazine

Cat. No.: B3126414
CAS No.: 333757-39-4
M. Wt: 290.34 g/mol
InChI Key: DBUDGIGZEQSNOC-UHFFFAOYSA-N
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Description

1-(Furan-2-carbonyl)-4-(thiophene-2-carbonyl)piperazine is a piperazine-based hybrid molecule featuring two distinct aromatic heterocyclic moieties: a furan-2-carbonyl group at position 1 and a thiophene-2-carbonyl group at position 2. The compound’s structural uniqueness arises from the combination of oxygen (furan) and sulfur (thiophene) heteroatoms, which influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

furan-2-yl-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c17-13(11-3-1-9-19-11)15-5-7-16(8-6-15)14(18)12-4-2-10-20-12/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUDGIGZEQSNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-carbonyl)-4-(thiophene-2-carbonyl)piperazine typically involves the acylation of piperazine with furan-2-carbonyl chloride and thiophene-2-carbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-carbonyl)-4-(thiophene-2-carbonyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms on the piperazine ring can be substituted with various functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Alcohols

    Substitution: N-substituted piperazine derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(furan-2-carbonyl)-4-(thiophene-2-carbonyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings can participate in π-π interactions or hydrogen bonding, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Features of Analogous Piperazine Derivatives
Compound Name Substituents (Position 1 and 4) Heteroatoms Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound Furan-2-carbonyl, Thiophene-2-carbonyl O, S 318.34* Not explicitly reported† -
1,4-Bis(furan-2-carbonyl)piperazine Furan-2-carbonyl (both positions) O 298.28 Used as a Terazosin impurity
1-(4-Methoxybenzenesulfonyl)-4-(thiophene-2-carbonyl)piperazine 4-Methoxybenzenesulfonyl, Thiophene-2-carbonyl S, S 422.49 Sulfonyl group enhances stability
1-(2-Nitrophenylmethyl)-4-(furan-2-carbonyl)piperazine 2-Nitrophenylmethyl, Furan-2-carbonyl O, N 331.33 Screening compound for bioassays
1-(4-Chlorobenzhydryl)-4-benzoylpiperazine 4-Chlorobenzhydryl, Benzoyl Cl Variable (e.g., 5a–g) Cytotoxic against cancer cells
1-(Adamantan-1-yl)-4-(5-bromothiophene-2-sulfonyl)piperazine Adamantyl, 5-Bromothiophene-sulfonyl S, Br 513.45 High molecular weight, halogenated

*Calculated based on molecular formula (C₁₄H₁₃N₂O₃S).

Key Observations:
  • Heteroatom Influence : The target compound’s furan (O) and thiophene (S) groups contrast with analogs featuring sulfonyl (e.g., ), nitro (e.g., ), or halogenated substituents (e.g., ). Sulfur in thiophene may enhance lipophilicity and metal-binding capacity compared to oxygen in furan .
  • Symmetry vs. Asymmetry : The target’s asymmetric substitution (furan + thiophene) differs from symmetric analogs like 1,4-bis(furan-2-carbonyl)piperazine , which may exhibit different pharmacokinetic profiles due to reduced polarity.
Physicochemical Properties:
  • Solubility : Piperazine derivatives with carbonyl groups (e.g., furan/thiophene) are generally soluble in polar aprotic solvents (DMSO, THF) but less so in water. The thiophene moiety may increase lipophilicity compared to furan-only analogs .
  • Thermal Stability : Compounds like 5-[4-(furan-2-carbonyl)piperazin-1-yl]pyrazin-2(1H)-one (mp >100°C ) suggest moderate thermal stability for similar structures.
Insights:
  • Anticancer Potential: While the target compound’s activity is unreported, its structural similarity to cytotoxic 4-benzoylpiperazines (e.g., ) suggests possible antiproliferative effects. The thiophene group may enhance DNA intercalation or kinase inhibition.
  • Antimicrobial Activity : Asymmetric substitution (furan + thiophene) could mimic the antibacterial cinnamylpiperazines in , though sulfur’s electronegativity may alter target binding.
  • Receptor Affinity : Piperazines with methoxyphenyl groups (e.g., ) show dopamine D₂ receptor affinity, but the target’s lack of aryl groups may limit central nervous system activity.

Stability and Toxicity Considerations

  • Toxicity : Halogenated or nitro-substituted piperazines (e.g., ) may exhibit higher toxicity due to reactive metabolites, whereas the target’s carbonyl groups are likely less reactive.

Biological Activity

1-(Furan-2-carbonyl)-4-(thiophene-2-carbonyl)piperazine is a compound that integrates both furan and thiophene rings into a piperazine core, potentially endowing it with diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural configuration characterized by:

  • Furan and Thiophene Rings : These heterocycles can influence the compound's electronic properties and interactions with biological targets.
  • Piperazine Core : Known for its versatility in medicinal chemistry, piperazine derivatives often exhibit a range of pharmacological activities.

The biological activity of this compound is hypothesized to involve:

  • Receptor Binding : The compound may interact with various receptors, modulating their activity.
  • Enzyme Inhibition : Potential inhibition of specific enzymes involved in disease pathways.
  • Antioxidant Activity : The presence of furan and thiophene rings could contribute to free radical scavenging properties.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound and related compounds.

Compound Biological Activity References
This compoundAnticancer, Antioxidant
Methyl 3-{[4-(furan-2-carbonyl)piperazine-1-carbothioyl]amino}thiophene-2-carboxylateAntimicrobial, Enzyme Inhibition
4-(furan-2-carbonyl)anilineInhibitor of FIH-1
Piperazine derivativesAntidepressant Activity

Case Studies and Research Findings

Recent studies have highlighted the potential of compounds similar to this compound:

  • Anticancer Activity :
    • A study demonstrated that derivatives containing furan and thiophene moieties showed moderate activity against HCT-116 cancer cells while exhibiting minimal toxicity against normal cell lines. This suggests a favorable therapeutic index for further development .
    • Another compound with a similar structure was shown to inhibit the hypoxia-inducible factor (HIF) pathway, crucial in cancer progression .
  • Antioxidant Properties :
    • Compounds with furan and thiophene rings have been reported to exhibit significant antioxidant activity, which may contribute to their overall therapeutic effects. The antioxidant potential was assessed using various assays (DPPH, ABTS), showing promising results comparable to established antioxidants .
  • Enzyme Interaction Studies :
    • Research indicates that piperazine derivatives can act as inhibitors of specific enzymes linked to various diseases, including cancer and inflammation. The structural features of this compound may enhance its binding affinity to these targets due to π-π interactions and hydrogen bonding capabilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(furan-2-carbonyl)-4-(thiophene-2-carbonyl)piperazine
Reactant of Route 2
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1-(furan-2-carbonyl)-4-(thiophene-2-carbonyl)piperazine

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